molecular formula C9H10FNO3 B8714738 2-Fluoro-1-nitro-4-propoxybenzene CAS No. 28987-49-7

2-Fluoro-1-nitro-4-propoxybenzene

Cat. No.: B8714738
CAS No.: 28987-49-7
M. Wt: 199.18 g/mol
InChI Key: RDRWAMYDJLVUCE-UHFFFAOYSA-N
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Description

2-Fluoro-1-nitro-4-propoxybenzene is a useful research compound. Its molecular formula is C9H10FNO3 and its molecular weight is 199.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

28987-49-7

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

2-fluoro-1-nitro-4-propoxybenzene

InChI

InChI=1S/C9H10FNO3/c1-2-5-14-7-3-4-9(11(12)13)8(10)6-7/h3-4,6H,2,5H2,1H3

InChI Key

RDRWAMYDJLVUCE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the 3-fluoro-4-nitrophenol (32 mmol, 5.0 g), 1-propanol (48 mmol, 3.9 mL), and triphenylphosphine (64 mmol, 16.8 g) in CH2Cl2 (160 mL) at 0° C. was added DIAD (64 mmol, 12 mg). The reaction mixture was concentrated in vacuo. The product was isolated by flash chromatography on silica eluting with 5% EtOAc in hexanes. H1 NMR (500 MHz, CDCl3): δ 8.13 (t, J=8.7 Hz, 1H), 6.81-6.75 (m, 2H), 4.05 (d, J=6.4 Hz, 2H), 1.90 (m, 2H), 1.10 (t, J=7.3 Hz, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
Quantity
12 mg
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

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